(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine
Description
(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine featuring a trifluoromethyl-substituted phenyl group attached to a propenylamine backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
InChI Key |
ABWUJOISVMJGJB-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=CC=C1)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Key Patent Process (WO2010028232A1 and EP2346823B1)
A prominent method disclosed in patent WO2010028232A1 and EP2346823B1 involves a convergent, multi-step synthesis that offers improved enantiomeric and diastereomeric selectivity, higher yields, and cost-effectiveness.
Stepwise Summary:
| Step | Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1a | Conversion of a precursor compound (Formula II) to a pyrazolo-5-one intermediate (Formula III) | Treatment with a base such as triethylamine in a lower alcohol solvent (ethanol, isopropanol) at 0–80°C for 3–10 hours | Base-mediated cyclization |
| 1b | Reaction of pyrazolo-5-one (III) with the free base of Formula IV (the allylic amine intermediate) | Heating to reflux with azeotropic removal of water in organic solvent (e.g., toluene) | Drives imine formation |
| 2-3 | Reduction of lactone intermediate to lactol | Use of reducing agents such as sodium borohydride or sodium hydride | Converts cyclic esters to hemiacetals |
| 2-4 | Ring opening of lactol to aldehyde | Acid or base catalysis | Prepares for further functionalization |
| 2-6 | Deprotection of alkenyl amine and conversion to salt form | Treatment with iodotrimethylsilane (TMSI) and acid (maleic acid, HCl) | Provides isolable salt with improved stability |
| 3-1 to 3-3 | Preparation of pyrrolo-oxazole intermediates from pyroglutamic acid | Reflux with trimethylacetaldehyde and methanesulfonic acid | Sets stereochemistry and ring system |
Reducing Agents and Catalysts:
Sodium metabisulfite (Na2S2O5), sodium sulfite (Na2SO3), sodium bisulfite (NaHSO3), hypophosphorous acid (H3PO2), sodium formate (NaOCHO), and metal hydrides like sodium borohydride or lithium aluminum hydride are employed for selective reductions.
N-heterocyclic carbene metal complexes facilitate catalytic steps.
Advantages:
The convergent approach reduces the number of steps compared to earlier linear syntheses.
Improved stereochemical control yields predominantly the (1R)-enantiomer.
The process allows crystallization of the amine salt for purification.
Transition-Metal Catalyzed Asymmetric Amination
Recent advances in transition-metal catalysis provide alternative routes to allylic amines with high enantioselectivity.
Key Features:
Catalysts such as Rhodium(I) complexes with chiral phosphine ligands (e.g., Josiphos, Naphos) enable hydroamination of alkenes or allenes.
Iridium-based catalysts with bis(amido) ligands and strong bases (e.g., potassium bis(trimethylsilyl)amide) facilitate insertion of alkenes and reductive elimination to yield chiral amines.
Enantioselectivities up to 99% ee have been reported.
Reaction Conditions:
Mild temperatures, low catalyst loadings.
Solvents like toluene or ethereal solvents.
Use of hydrometalation followed by reductive elimination to install the allylic amine moiety.
Applicability:
- These methods can be adapted to synthesize (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine by choosing appropriate aryl-substituted alkenes and amine sources.
Reductive Amination and Functional Group Transformations
Alternative methods involve:
Reductive amination of aldehyde or ketone precursors bearing the trifluoromethylphenyl group.
Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Protection/deprotection strategies using trimethylsilyl chloride (TMSCl) or trifluoroacetic anhydride (TFAA) to stabilize intermediates.
Salt formation with acids like maleic acid or hydrochloric acid to isolate the final amine as a crystalline salt.
Comparative Data Table of Key Reagents and Conditions
| Step/Reaction Type | Reagents/Catalysts | Solvents | Temperature Range | Yield & Selectivity Notes |
|---|---|---|---|---|
| Cyclization to pyrazolo-5-one | Triethylamine (base) | Ethanol, isopropanol | 0–80°C | High conversion, moderate time (3–10 h) |
| Imine formation (Step 1b) | Free base of allylic amine | Toluene | Reflux | Drives reaction by azeotropic water removal |
| Reduction of lactone | NaBH4, NaH, or Na2S2O5 | Mixed organic/water solvents | 0–30°C | Selective reduction to lactol |
| Deprotection | TMSI, acids (maleic acid, HCl) | Organic solvents | Room temp | Provides stable salt form |
| Transition-metal catalysis | Rh/Josiphos, Ir/DTBM-Segphos, KHMDS | Toluene, ethers | Mild (rt to 60°C) | Up to 99% ee, high yield |
| Reductive amination | LiAlH4, NaBH4 | Ether solvents | 0–25°C | Efficient for amine installation |
Research Findings and Notes
The convergent synthesis approach from the patents offers superior enantiomeric purity and yield compared to earlier linear syntheses involving piperidinyl intermediates.
Transition-metal catalyzed asymmetric hydroamination is a promising method for direct synthesis of chiral allylic amines, including trifluoromethyl-substituted derivatives, with excellent stereocontrol.
The trifluoromethyl group enhances the compound’s lipophilicity and biological activity, making stereochemical purity critical.
Salt formation (e.g., maleate salt) improves the compound’s stability and crystallinity, facilitating purification and handling.
Use of mild reducing agents and selective bases helps maintain the integrity of sensitive functional groups during synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Pharmaceutical Development
(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in numerous chemical reactions, making it a valuable building block in drug design.
Case Study: Drug Synthesis
Research demonstrates that this compound can be utilized in the synthesis of novel therapeutic agents targeting specific enzymes or receptors. For instance, studies have shown that the introduction of a trifluoromethyl group can enhance the selectivity and potency of compounds against certain biological targets, potentially leading to more effective drugs with fewer side effects.
Interaction Studies
The compound's binding affinities with specific molecular targets have been a focal point of research. Interaction studies reveal how modifications to the molecular structure can enhance or alter biological activity. The trifluoromethyl group is particularly significant as it affects the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological systems .
Organic Synthesis
In organic chemistry, this compound is used as a reagent in various synthetic pathways. Its ability to undergo reactions such as Mizoroki-Heck arylation allows for the creation of complex molecular architectures that are essential for developing new materials and compounds .
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethyl vs. Chloro/Methyl Groups : The target compound’s 3-trifluoromethylphenyl group confers greater electronegativity and metabolic resistance compared to the 4-chloro-3-methylphenyl group in its chloro-methyl analog . This difference likely enhances target binding affinity and plasma stability.
- Bis(trifluoromethyl) Derivatives : Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-thiourea (MW 413.42) exhibit increased steric bulk and lipophilicity, which may limit blood-brain barrier permeability compared to the target compound’s simpler structure .
Stereochemical Influence
Pharmacological Profiles
- The target compound’s single trifluoromethyl group may offer a more selective binding profile .
- Thiourea Derivatives : Kanto catalog compounds (e.g., 49214-16) with thiourea moieties suggest utility in enzyme inhibition or allosteric modulation, differing from the primary amine functionality of the target compound .
Research Methodologies and Tools
- Crystallography : SHELX programs have been widely used for small-molecule structure determination, which could aid in resolving the stereochemistry of the target compound and its analogs .
- Molecular Docking : AutoDock Vina’s improved scoring function and speed enable efficient virtual screening of trifluoromethylated compounds for binding affinity predictions .
Biological Activity
(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety. The molecular formula is , with a molecular weight of approximately 217.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets and enhancing its potential as a drug candidate .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Interaction with Biological Targets
The compound has been investigated for its binding affinities to specific molecular targets, including receptors and enzymes. The presence of the trifluoromethyl group significantly affects its selectivity and potency, suggesting potential applications in drug design . Notably, it has shown promise in modulating sigma receptors, which are implicated in various neurological disorders and cancer .
The mechanism of action for this compound involves:
- Receptor Binding : The compound may bind to sigma receptors (S1R and S2R), influencing neuroprotective effects and potentially exhibiting anticancer properties .
- Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates in susceptible strains .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine | Contains chlorine instead of hydrogen on the phenyl ring | |
| (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine | Features fluorine atom affecting biological activity | |
| This compound | Lacks methoxy group but retains trifluoromethyl substitution |
This table illustrates how variations in chemical structure can influence biological activity and interaction profiles.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 25 µg/mL, showcasing its potential as an antimicrobial agent .
- Neuroprotective Effects : Research exploring its interaction with sigma receptors revealed that this compound could enhance neuroprotection in models of neurodegenerative diseases, indicating its potential role in treating conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
